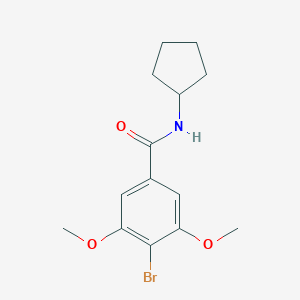
N-(1-adamantyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-4-methylbenzamide, also known as amantadine, is a synthetic compound that was initially developed as an antiviral drug. However, it has also been found to have a range of other applications, including as a treatment for Parkinson's disease and as an experimental tool in scientific research. In
Applications De Recherche Scientifique
Amantadine has a range of scientific research applications. One of the most significant is its use as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. Amantadine has been found to selectively block the NMDA receptor, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
Amantadine has also been used as a tool to study the effects of dopamine depletion on behavior. Dopamine is a neurotransmitter that plays a critical role in reward and motivation, and its depletion has been linked to a range of neurological disorders, including Parkinson's disease. Amantadine has been found to increase dopamine release in the brain, making it a useful tool for studying the effects of dopamine depletion on behavior.
Mécanisme D'action
Amantadine's mechanism of action is complex and not fully understood. It is known to block the NMDA receptor, which is thought to contribute to its anti-viral and anti-Parkinson's disease effects. Additionally, N-(1-adamantyl)-4-methylbenzamide has been found to increase the release of dopamine in the brain, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Amantadine has a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can improve motor function in Parkinson's disease patients. Additionally, this compound has been found to have anti-viral effects, particularly against influenza A viruses. The exact mechanism of its anti-viral effects is not fully understood but is thought to involve inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
Amantadine has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a range of applications, including as a tool for studying the NMDA receptor and dopamine depletion.
However, there are also limitations to its use. For example, N-(1-adamantyl)-4-methylbenzamide has relatively low potency compared to other NMDA receptor antagonists, which may limit its effectiveness in certain experiments. Additionally, its effects on dopamine release can be complex and may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-4-methylbenzamide. One area of interest is in developing more potent NMDA receptor antagonists based on the structure of this compound. Additionally, there is interest in exploring the potential therapeutic applications of this compound for other neurological disorders, such as Alzheimer's disease. Finally, there is interest in further understanding the mechanism of action of this compound, particularly its anti-viral effects.
Méthodes De Synthèse
Amantadine is synthesized through the reaction of adamantane with chloroacetyl chloride, followed by reaction with methylamine. The resulting product is then further purified to obtain the final compound. The synthesis of N-(1-adamantyl)-4-methylbenzamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Propriétés
Formule moléculaire |
C18H23NO |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)17(20)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |
Clé InChI |
BZFRYBIJKNRGRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
